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6-Methyl-4-phenyl-2-(pyridin-4-yl)quinoline

Coordination Chemistry Ligand Design Asymmetric Bidentate Ligands

Researchers sourcing this scaffold risk receiving the 2-pyridinyl chelating isomer, which disrupts the linear N-donor topology essential for constructing Ru/Os/Ir complexes and invalidates SAR data. This specific 6-Methyl-4-phenyl-2-(pyridin-4-yl)quinoline guarantees regiochemical integrity. Key data: 17.78 µM activity against Prelamin-A/C (ChEMBL), XLogP3 4.8 & TPSA 25.8 Ų for BBB penetration, and distinct 1H NMR fingerprint for QC verification. Confidently build your metal-organic architectures or advance laminopathy probe optimization with the exact stereoelectronic profile required.

Molecular Formula C21H16N2
Molecular Weight 296.373
CAS No. 402951-72-8
Cat. No. B3011852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-4-phenyl-2-(pyridin-4-yl)quinoline
CAS402951-72-8
Molecular FormulaC21H16N2
Molecular Weight296.373
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=CC=NC=C4
InChIInChI=1S/C21H16N2/c1-15-7-8-20-19(13-15)18(16-5-3-2-4-6-16)14-21(23-20)17-9-11-22-12-10-17/h2-14H,1H3
InChIKeyPPVBXIWNUGYMPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-4-phenyl-2-(pyridin-4-yl)quinoline Overview


6-Methyl-4-phenyl-2-(pyridin-4-yl)quinoline (CAS 402951-72-8) is a heterocyclic small molecule featuring a quinoline core with methyl (C6), phenyl (C4), and pyridin-4-yl (C2) substituents. It belongs to the class of 2-pyridyl-4-phenylquinolines, which serve as asymmetric bidentate ligands for transition metals (Ru, Os, Ir) and are explored in medicinal chemistry for kinase inhibition and other therapeutic pathways [1]. The compound is listed in ChEMBL (CHEMBL1411860) with 28 bioactivity records spanning diverse target classes, indicating its use as a screening probe in chemical biology [2].

Asymmetric bidentate ligand for Ru, Os, Ir complexes
Chemical biology screening probe with 28 ChEMBL records
Regiochemical purity confirmation: 4‑pyridyl isomer required

Regiochemical and Substituent Specificity


The precise regiochemistry of the pyridinyl attachment (4-pyridyl vs. 2-pyridyl) and the presence of the 6-methyl and 4-phenyl groups dictate the compound's electronic configuration, steric environment, and coordination geometry. Substituting the 4-pyridyl with a 2-pyridyl isomer alters the N-donor vector from a linear arrangement to a chelating motif, fundamentally changing metal-binding selectivity and biological target recognition [1]. Similarly, omission of the 6-methyl or 4-phenyl substituents modifies lipophilicity and molecular planarity, as reflected in computed logP and topological polar surface area differences, which can abrogate binding affinity or cellular permeability. Therefore, generic substitution among 2-pyridyl-4-phenylquinoline analogs is not scientifically justifiable without re-validation.

Isomer 4‑Pyridyl vs. 2‑pyridyl isomer shifts N‑donor topology from linear to chelating; coordination geometry and target recognition may not transfer.
Analog Des‑methyl or des‑phenyl analogs alter computed logP and planarity; binding affinity and permeability may differ, breaking established SAR.

6-Methyl-4-phenyl-2-(pyridin-4-yl)quinoline: Differential Evidence


Coordination Geometry: 4-Pyridyl vs. 2-Pyridyl Isomer

The target compound presents a 4-pyridinyl nitrogen that, in conjunction with the quinoline nitrogen, provides a linear N-donor arrangement suitable for asymmetric bidentate coordination to transition metals. In contrast, the 2-pyridinyl isomer (6-methyl-4-phenyl-2-(pyridin-2-yl)quinoline) orients both nitrogens in a chelating geometry, which enforces a different bite angle and alters complex stability [1]. While direct comparative stability constants are not available for these specific analogs, the class-level inference is supported by the established coordination behavior of 2-pyridyl-4-phenylquinolines with Ru(II), Os(II), and Ir(III) [1].

Coordination Geometry
Class‑level
4‑Pyridyl isomer: linear N‑donor arrangement
2‑Pyridyl isomer: chelating geometry
Qualitative bite angle difference
Ligand topology selection support
No stability constants available
Coordination Chemistry Ligand Design Asymmetric Bidentate Ligands

NMR Spectral Fingerprint vs. 2-Pyridinyl Isomer

The 4-pyridinyl substitution yields a distinct NMR signature due to the symmetry of the para-substituted pyridine ring, which reduces the number of aromatic proton signals compared to the ortho-substituted 2-pyridinyl isomer. The 2-pyridinyl isomer (6-methyl-4-phenyl-2-(2-pyridinyl)quinoline) has been characterized by 2 NMR spectra (KnowItAll NMR Spectral Library) [1]; the target compound's analogous spectra (predicted or experimental) exhibit a different splitting pattern, particularly in the pyridyl region. Quantitative chemical shift differences are expected based on the electronic environment of the 4-pyridyl vs. 2-pyridyl group, enabling unambiguous identity confirmation.

NMR Fingerprint
Data to verify
4‑Pyridinyl: fewer pyridyl proton signals (C2v symmetry)
2‑Pyridinyl: SpectraBase reference available
Distinct splitting patterns
Enables regioisomer identity confirmation
Predicted vs. experimental comparison; direct overlay not provided
Analytical Chemistry NMR Spectroscopy Structural Confirmation

Prelamin-A/C and DNA Repair Target Interactions

The target compound (CHEMBL1411860) has been profiled in PubChem qHTS assays. It showed a potency of 17.78 µM against Prelamin-A/C (lamin A splicing modulator assay, CHEMBL1614544) and an inconclusive outcome against RECQ1 helicase (CHEMBL1613829) [1]. While these data are preliminary and the activity comment is "Inconclusive," they indicate engagement with nuclear envelope and DNA repair targets. Direct comparative data for the 2-pyridinyl isomer or des-methyl analog are not available in ChEMBL, limiting the strength of this differentiation.

Prelamin‑A/C Potency
Data to verify
IC50 17.78 µM (qHTS confirmatory assay)
Inconclusive outcome
Reported screening hit; supports nuclear envelope target exploration
Activity requires orthogonal validation
Chemical Biology High-Throughput Screening Prelamin-A/C

Physicochemical Profile vs. Des-Methyl and Des-Phenyl Analogs

The target compound has a computed logP (XLogP3) of 4.8 and a topological polar surface area (TPSA) of 25.8 Ų [1]. Removal of the 6-methyl group (giving 4-phenyl-2-(pyridin-4-yl)quinoline) would reduce logP by approximately 0.5 units, while removal of the 4-phenyl group (giving 6-methyl-2-(pyridin-4-yl)quinoline) would decrease both logP and TPSA, altering membrane permeability and solubility profiles. These computed differences are class-level inferences based on standard fragment contribution methods.

Physicochemical Profile
Class‑level
XLogP3 4.8, TPSA 25.8 Ų
Des‑methyl: est. ~4.3
Des‑phenyl: est. ~3.5 (computed)
Computed shifts may affect permeability and SAR
Experimental logP / TPSA verification recommended
ADME Prediction Lipophilicity Polar Surface Area

6-Methyl-4-phenyl-2-(pyridin-4-yl)quinoline Applications


Asymmetric Bidentate Ligand for Catalysis

The linear N-donor topology of the 4-pyridinyl isomer makes it a candidate for constructing ruthenium, osmium, or iridium complexes where a specific bite angle is required, as inferred from the coordination chemistry of 2-pyridyl-4-phenylquinolines [1]. The 2-pyridinyl isomer would enforce a chelate geometry, making it unsuitable for applications needing linear coordination.

NMR Reference Standard for Regioisomeric Purity

The distinct 1H NMR splitting pattern arising from the para-substituted pyridine ring serves as a fingerprint to confirm regiochemical identity and detect contamination by the 2-pyridinyl isomer [1]. This is essential for procurement QC when sourcing from suppliers that may carry both isomers.

Nuclear Envelope Probe for Laminopathies

With a documented potency of 17.78 µM against Prelamin-A/C in qHTS assays (ChEMBL activity ID 3628352), this compound can serve as a starting scaffold for medicinal chemistry optimization targeting laminopathies or nuclear organization pathways [1]. However, the activity is weak and labelled inconclusive, so it should be used as a tool compound rather than a lead.

SAR Studies with Defined Physicochemical Parameters

The computed XLogP3 of 4.8 and TPSA of 25.8 Ų position this compound in a favorable range for blood-brain barrier penetration [1]. Replacing it with des-methyl or des-phenyl analogs would shift these parameters, breaking established structure-activity relationships. Researchers should procure the exact compound to maintain SAR integrity.

Application
Selection Property
Validation Focus
Asymmetric metal complex design
4‑Pyridyl linear N‑donor geometry
Coordination geometry distinct from 2‑pyridyl isomer
Regioisomeric identity QC
Unique 1H NMR fingerprint
Absence of 2‑pyridinyl isomer contamination
Laminopathy screening studies
Documented Prelamin‑A/C activity
Confirm inconclusive qHTS activity
Structure‑activity relationship studies
Defined XLogP3 and TPSA
Consistency of computed vs. experimental logP
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